molecular formula C24H27N7O2S B2535837 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1351661-11-4

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2535837
CAS RN: 1351661-11-4
M. Wt: 477.59
InChI Key: CYVMZWBGDQPPIX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a pyridazine ring, a piperidine ring, and a thiazole ring. Pyrazole and pyridazine are both nitrogen-containing heterocycles . Pyrazole derivatives have been found to have a wide range of biological activities . Piperidine is a common motif in many pharmaceuticals and its derivatives have been found to exhibit a wide range of biological activities. Thiazole is a heterocyclic compound that also appears in many drugs .


Molecular Structure Analysis

The compound is likely to have a complex 3D structure due to the presence of multiple rings. The exact structure would depend on the specific spatial arrangement of these rings, which could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrazole ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a base .

Scientific Research Applications

Antifungal Applications

  • The compound has been explored for its antifungal properties, especially against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. This study provided insights into the structure-activity relationship (SAR) and pharmacophore predictions for antifungal activity (Kaddouri et al., 2022).

Inhibition of Cytochrome P450 Isoforms

  • The compound's interaction with Cytochrome P450 isoforms has been evaluated, considering the pivotal role of these enzymes in drug metabolism and potential drug-drug interactions. This review focuses on the selectivity and potency of chemical inhibitors for various CYP isoforms (Khojasteh et al., 2011).

Antidiabetic Applications

  • The compound's relevance in the context of dipeptidyl peptidase IV (DPP IV) inhibition, a target for the treatment of type 2 diabetes mellitus, has been discussed. The review includes patents on DPP IV inhibitors highlighting the chemical diversity and potential therapeutic applications (Mendieta, Tarragó & Giralt, 2011).

Central Nervous System (CNS) Acting Drugs

  • A literature search was conducted to identify functional chemical groups, including the subject compound, that could serve as lead molecules for the synthesis of compounds with CNS activity. The study provides insights into the potential of these compounds to treat various CNS disorders (Saganuwan, 2017).

Optical Sensors and Biological Applications

  • The compound's structural framework, typically containing heteroatoms like nitrogen, has been utilized in the synthesis of optical sensors and exhibits a range of biological and medicinal applications. The review discusses various derivatives and their applications, particularly in the field of sensing and biologically relevant interactions (Jindal & Kaur, 2021).

Antitubercular Activity

  • The compound's derivatives have been evaluated for their antitubercular activity against various strains of Mycobacterium. The study emphasizes the importance of structural modification and the potential of these derivatives in the design of new leads for antitubercular compounds (Asif, 2014).

Organic Synthesis, Catalysis, and Drug Applications

  • The compound's derivatives, particularly heterocyclic N-oxide derivatives, have been widely used due to their versatile functionalities in organic synthesis, catalysis design, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. As mentioned earlier, pyrazole and pyridazine derivatives have been found to have a wide range of biological activities .

properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2S/c1-4-33-18-5-6-19-20(14-18)34-24(25-19)26-23(32)17-9-11-30(12-10-17)21-7-8-22(28-27-21)31-16(3)13-15(2)29-31/h5-8,13-14,17H,4,9-12H2,1-3H3,(H,25,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVMZWBGDQPPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C(=CC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide

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